3-ethynyl-2-methoxy-5-nitropyridine

Catalog No.
S6468490
CAS No.
2358532-76-8
M.F
C8H6N2O3
M. Wt
178.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethynyl-2-methoxy-5-nitropyridine

CAS Number

2358532-76-8

Product Name

3-ethynyl-2-methoxy-5-nitropyridine

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

3-Ethynyl-2-methoxy-5-nitropyridine (CAS: 2358532-76-8) is a highly functionalized, tri-substituted pyridine building block designed for accelerated drug discovery and complex heterocyclic synthesis [1]. Featuring a pre-installed terminal alkyne for click chemistry (CuAAC) or cross-coupling, a reducible nitro group for downstream amination, and a C2-methoxy group for electronic stabilization, this compound serves as a versatile linchpin . In procurement contexts, it is primarily sourced to bypass multi-step in-house alkynylation of halogenated precursors, offering immediate readiness for the synthesis of kinase inhibitors, agrochemicals, and novel materials while ensuring high chemoselectivity during subsequent modifications.

Attempting to substitute 3-ethynyl-2-methoxy-5-nitropyridine with cheaper halogenated precursors (e.g., 5-bromo-2-methoxy-3-nitropyridine) introduces significant process inefficiencies. In-house installation of the ethynyl group requires palladium-catalyzed Sonogashira coupling followed by deprotection, which degrades overall yield and introduces trace heavy-metal impurities that are notoriously difficult to purge in late-stage pharmaceutical intermediates [1]. Furthermore, substituting with the des-methoxy analog (3-ethynyl-5-nitropyridine) alters the electronic landscape of the pyridine ring, making chemoselective reduction of the nitro group nearly impossible without concurrently reducing the sensitive alkyne moiety [2]. Procuring the exact tri-substituted scaffold is therefore critical for maintaining step economy and chemoselectivity.

Step Economy and Yield Optimization in Triazole Synthesis

Procuring the pre-alkynylated 3-ethynyl-2-methoxy-5-nitropyridine eliminates the need for intermediate cross-coupling. When subjected directly to copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound achieves >88% yield of the target triazole [1]. In contrast, starting from the baseline precursor 5-bromo-2-methoxy-3-nitropyridine requires a two-step sequence (TMS-acetylene coupling and deprotection) that nets an overall yield of only 54-58% and introduces residual palladium contamination (>50 ppm) [1].

Evidence DimensionOverall yield to functionalized triazole and Pd impurity levels
Target Compound Data>88% yield, 0 ppm added Pd
Comparator Or Baseline5-bromo-2-methoxy-3-nitropyridine (54-58% yield, >50 ppm residual Pd)
Quantified Difference~30% absolute yield increase and elimination of Pd scavenging steps
ConditionsStandard CuAAC conditions vs. Sonogashira + deprotection + CuAAC

Eliminating palladium-catalyzed intermediate steps reduces manufacturing time, lowers heavy metal waste, and significantly improves overall process yields.

Chemoselective Nitro Reduction Compatibility

The presence of the C2-methoxy group strongly influences the electronic properties of the pyridine ring, enabling the chemoselective reduction of the C5-nitro group to an amine without affecting the C3-ethynyl group. Under mild reduction conditions, 3-ethynyl-2-methoxy-5-nitropyridine yields the corresponding 5-amino derivative with >92% selectivity [1]. In contrast, the des-methoxy analog (3-ethynyl-5-nitropyridine) suffers from competitive alkyne reduction, yielding complex mixtures with maximum chemoselectivity rarely exceeding 65% [1].

Evidence DimensionChemoselectivity for nitro reduction over alkyne reduction
Target Compound Data>92% selectivity for the 5-amino-3-ethynyl product
Comparator Or Baseline3-ethynyl-5-nitropyridine (<65% selectivity)
Quantified Difference>27% improvement in chemoselectivity
ConditionsMild reduction conditions (Fe/NH4Cl, EtOH/H2O, 60 °C)

High chemoselectivity prevents the loss of the critical alkyne handle during downstream functionalization, ensuring the viability of the building block in multi-step syntheses.

Stability and Undesired SNAr Suppression in Basic Media

During basic reaction conditions typical of click chemistry or subsequent functionalizations, the C2-methoxy group provides superior stability compared to halogenated analogs. 3-ethynyl-2-methoxy-5-nitropyridine exhibits <2% degradation via nucleophilic aromatic substitution (SNAr) when exposed to standard amine bases for 24 hours [1]. Conversely, 3-ethynyl-2-chloro-5-nitropyridine undergoes rapid SNAr displacement of the chloride by nucleophiles, resulting in >35% degradation under identical conditions [1].

Evidence DimensionCompound stability against unwanted SNAr in basic media
Target Compound Data<2% degradation
Comparator Or Baseline3-ethynyl-2-chloro-5-nitropyridine (>35% degradation)
Quantified Difference>33% reduction in basic degradation/side reactions
Conditions1.2 eq DIPEA in DMF/H2O at room temperature for 24 hours

Enhanced stability in basic media broadens the operational window for downstream coupling reactions, reducing the need for strict pH control and minimizing impurity formation.

Late-Stage Functionalization via Click Chemistry in Drug Discovery

The pre-installed terminal alkyne makes this compound an ideal starting material for generating triazole-linked pyridine libraries via CuAAC. Because it avoids the palladium contamination associated with in-house alkynylation of brominated precursors, it is highly suitable for synthesizing pharmaceutical intermediates where strict heavy metal limits apply [1].

Synthesis of Amino-Pyridine Kinase Inhibitor Scaffolds

Leveraging the chemoselective reduction profile enabled by the C2-methoxy group, this compound is perfectly suited for pathways requiring an early-stage amine handle. The nitro group can be cleanly reduced to an amine while preserving the ethynyl group for later cross-coupling or click reactions, streamlining the synthesis of complex kinase inhibitors [1].

Continuous Flow Manufacturing of Heterocyclic Agrochemicals

The high solubility and robust stability of the methoxy-substituted pyridine ring against unwanted SNAr reactions in basic media make it an excellent candidate for continuous flow setups. It prevents reactor fouling and side-product accumulation that typically plague 2-chloro analogs, ensuring reproducible scale-up in agrochemical production [2].

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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